4-(Pyren-1-ylethynyl)aniline
CAS No.: 880081-83-4
Cat. No.: VC16230471
Molecular Formula: C24H15N
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880081-83-4 |
|---|---|
| Molecular Formula | C24H15N |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 4-(2-pyren-1-ylethynyl)aniline |
| Standard InChI | InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2 |
| Standard InChI Key | IKUKEZXZIDPEHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)N |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a pyrene unit—a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings—covalently linked to an aniline group via an ethynyl (-C≡C-) bridge. The ethynyl spacer facilitates conjugation between the electron-rich pyrene system and the aniline’s aromatic amine, enabling charge transfer interactions. The molecular formula is C₁₈H₁₃N, with a molecular weight of 317.38 g/mol .
Key Structural Features:
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Pyrene Core: Known for strong fluorescence and π-π stacking capabilities, pyrene enhances the compound’s optical properties .
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Ethynyl Linkage: Promotes electronic communication between the pyrene and aniline moieties, modulating absorption and emission spectra .
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Aniline Group: Provides reactivity for further functionalization (e.g., polymerization, coordination chemistry) .
Synthetic Methodologies
Hypothetical Synthesis Routes
While no direct synthesis protocols for 4-(Pyren-1-ylethynyl)aniline are documented in the reviewed sources, analogous reactions from pyrene and aniline derivatives suggest viable pathways:
Sonogashira Coupling
A palladium-catalyzed cross-coupling between 1-ethynylpyrene and 4-iodoaniline could yield the target compound. This method is widely used for ethynyl-linked aromatics .
Nitration and Reduction
Drawing from the synthesis of 4-(chlorodifluoromethoxy)aniline , a similar approach might involve:
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Nitration: Introducing a nitro group to pyren-1-yl-ethynyl benzene.
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Reduction: Converting the nitro group to an amine using hydrogenation (e.g., Raney nickel catalyst) .
Example Reaction Conditions:
Photophysical and Electronic Properties
Fluorescence and Charge Transfer
Pyrene derivatives exhibit strong fluorescence due to extended π-conjugation. The ethynyl-aniline linkage likely red-shifts emission wavelengths compared to unsubstituted pyrene . In Py-MeO (a pyrene-pyridine derivative), similar structural motifs show fluorescence quantum yields of 0.45–0.60, suggesting potential benchmarks for 4-(Pyren-1-ylethynyl)aniline .
Electrochemical Behavior
Cyclic voltammetry of related compounds (e.g., Py-Br) reveals reversible oxidation peaks at +1.2 V vs. Ag/Ag⁺, attributed to the pyrene core . The aniline group may introduce additional redox activity, enabling applications in organic semiconductors.
Comparative Analysis of Pyrene-Aniline Derivatives
Notes:
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1,3,6,8-Tetrakis(4-aminophenyl)pyrene demonstrates how multiple aniline groups amplify fluorescence intensity and thermal stability () .
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Py-MeO highlights the role of electron-donating groups (e.g., methoxy) in tuning HOMO levels for hole-transport applications .
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
Pyrene’s high fluorescence quantum yield makes 4-(Pyren-1-ylethynyl)aniline a candidate for emissive layers. In Py-Br, bromine substituents enable phosphorescence, suggesting that halogenation of the aniline group could further modulate emission properties .
Chemical Sensors
The compound’s amine group can coordinate metal ions, while pyrene’s fluorescence quenching upon analyte binding enables sensor design. For example, Py-Me detects nitroaromatics via fluorescence quenching .
Supramolecular Assemblies
π-π stacking between pyrene units facilitates self-assembly into nanostructures. Ethynyl spacers may enhance structural rigidity, as seen in carbon nanotube-polymer composites .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds rely on hazardous reagents (e.g., hydrogen fluoride) . Developing greener protocols (e.g., electrochemical coupling) is critical for scalability.
Stability Enhancements
Pyrene derivatives are prone to photodegradation. Encapsulation in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could improve operational lifetimes .
Multifunctional Derivatives
Introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) to the aniline ring could yield n-type semiconductors for organic photovoltaics .
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